molecular formula C23H27N3O3 B7538597 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide

2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide

Cat. No. B7538597
M. Wt: 393.5 g/mol
InChI Key: BBHVDVFTGFGXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CPP-ACP is a peptide that is derived from milk protein and is known for its ability to bind to tooth enamel, making it a promising candidate for use in dental applications. In addition, CPP-ACP has been shown to have a range of other potential applications, including as an anti-inflammatory agent and as a drug delivery vehicle.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide is not fully understood, but it is thought to involve the binding of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide to tooth enamel. This binding helps to stabilize the enamel and prevent demineralization, which can lead to tooth decay. In addition, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have a range of other potential mechanisms of action, including the ability to inhibit the growth of bacteria and to modulate the immune response.
Biochemical and Physiological Effects:
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to bind to tooth enamel, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have anti-inflammatory properties and to be able to modulate the immune response. Studies have also suggested that 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide may be able to inhibit the growth of bacteria, although more research is needed to fully understand this effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide for use in lab experiments is its ability to bind to tooth enamel, making it a useful tool for studying tooth decay and other oral health conditions. However, there are also limitations to the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in lab experiments. For example, the binding of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide to tooth enamel may make it difficult to study the compound's effects on other tissues and organs.

Future Directions

There are many potential future directions for research on 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide. One area of interest is the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in the development of new dental products, such as toothpaste and mouthwash. In addition, researchers are exploring the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in the treatment of a range of other conditions, including cancer and inflammatory bowel disease. Finally, there is interest in exploring the potential of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide as a drug delivery vehicle, as it has been shown to be able to penetrate cell membranes and deliver drugs to specific tissues and organs.
Conclusion:
In conclusion, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide is a promising compound that has a wide range of potential applications in scientific research. Its ability to bind to tooth enamel makes it a useful tool for studying tooth decay and other oral health conditions, and its anti-inflammatory properties and ability to modulate the immune response make it a promising candidate for the treatment of a range of other conditions. While there are limitations to the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in lab experiments, its potential applications make it an exciting area of research for scientists and researchers around the world.

Synthesis Methods

2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. One commonly used method involves the synthesis of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in dental applications. Studies have shown that 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide can help to remineralize tooth enamel, making it a promising candidate for use in toothpaste and other oral care products. In addition, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of conditions such as periodontitis.

properties

IUPAC Name

2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-22(16-25-12-14-26(15-13-25)23(28)19-6-7-19)24-20-8-10-21(11-9-20)29-17-18-4-2-1-3-5-18/h1-5,8-11,19H,6-7,12-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHVDVFTGFGXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide

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